
Zolpidem-d6 Phenyl-4-carboxylic Acid
Overview
Description
Zolpidem-d6 Phenyl-4-carboxylic Acid (CAS: 1189868-12-9) is a deuterium-labeled analog of zolpidem phenyl-4-carboxylic acid (Z4CA), the primary metabolite of zolpidem, a non-benzodiazepine sedative-hypnotic. With the molecular formula C₁₉H₁₃D₆N₃O₃ and a molecular weight of 343.41 g/mol, this compound serves as a critical internal standard in analytical workflows for quantifying zolpidem and its metabolites in biological matrices . The deuterium atoms at six positions enhance its utility in mass spectrometry by providing distinct isotopic separation from the non-deuterated form, ensuring high precision in pharmacokinetic and toxicological studies .
This compound is synthesized to >95% purity (HPLC) and stored at -20°C to maintain stability. Its primary application lies in forensic toxicology, drug metabolism studies, and clinical trials requiring accurate detection of zolpidem exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 Phenyl-4-carboxylic Acid involves the incorporation of deuterium atoms into the Zolpidem molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Zolpidem can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The product is purified using techniques such as liquid chromatography to remove any impurities and ensure the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .
Scientific Research Applications
Absorption and Metabolism
Research indicates that after administration, Zolpidem-d6 Phenyl-4-carboxylic Acid is rapidly absorbed and metabolized. A study involving the oral administration of zolpidem showed that both zolpidem and its major metabolite, this compound, can be detected in oral fluids within one hour post-ingestion. The pharmacokinetic profile revealed:
- Half-life of Zolpidem : Approximately 2.77 hours
- Half-life of this compound : Approximately 5.11 hours
- Peak Concentration Times : Maximum concentrations for zolpidem and its metabolite occurred around two hours after administration .
This rapid absorption and elimination profile makes it a significant marker for monitoring recent drug intake.
Detection Methods
This compound is frequently analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection in various biological matrices, including oral fluids and urine, which is crucial for forensic and clinical applications.
Forensic Toxicology
The presence of this compound in biological samples serves as an important indicator of zolpidem use. Its detection is particularly relevant in contexts such as:
- Drug-Facilitated Crimes : Monitoring zolpidem consumption can aid in investigations related to drug-facilitated crimes where the timing of drug intake is critical.
- Roadside Drug Testing : The ability to detect this metabolite in oral fluids provides a non-invasive method to assess recent drug use by drivers .
Clinical Implications
In clinical settings, monitoring levels of this compound can provide insights into patient compliance with prescribed zolpidem therapy. Studies have shown that this metabolite can be detected more frequently than zolpidem itself in urine samples, suggesting its potential utility as a compliance marker .
Case Studies
Several studies highlight the significance of this compound:
- Medication Monitoring Study :
- Forensic Analysis :
Mechanism of Action
Zolpidem-d6 Phenyl-4-carboxylic Acid itself does not exert pharmacological effects but serves as a marker for Zolpidem metabolism. Zolpidem works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Zolpidem Phenyl-4-carboxylic Acid (Non-Deuterated)
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- Role : The major pharmacologically inactive metabolite of zolpidem, accounting for 72–86% of the administered dose . Unlike the deuterated form, it lacks isotopic labeling, making it less distinguishable in co-eluting chromatographic analyses .
Zolpidem 6-Carboxylic Acid
- Molecular Formula : C₁₈H₁₇N₃O₃
- Role: A minor metabolite of zolpidem, often co-detected with Z4CA in urine and plasma. Studies show comparable stability in plasma but lower abundance (<15% of total metabolites) .
Hydroxyzolpidems (e.g., 4-Hydroxymethylphenyl Zolpidem)
- Role : Hydroxylated metabolites with distinct pharmacokinetic profiles. These compounds exhibit shorter half-lives (<2 hours) compared to carboxylic acid derivatives, which persist longer in biological fluids .
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Parameters of Zolpidem and Its Metabolites
Compound | Plasma Stability (t₁/₂) | Cmax (ng/mL) | AUC₀–t (ng·h/mL) | Detection Window (Oral Fluid) |
---|---|---|---|---|
Zolpidem | 2.5–3.5 hours | 59.64–53.28 | 217–239 | 6–12 hours |
Z4CA (Non-Deuterated) | Stable (>24 hours) | N/A | N/A | 24–48 hours |
Zolpidem-d6 Phenyl-4-CA | Stable (>24 hours) | N/A | N/A | Used as internal standard |
Zolpidem 6-Carboxylic Acid | Stable (>24 hours) | N/A | N/A | 12–24 hours |
Notes:
- Zolpidem-d6 Phenyl-4-carboxylic Acid mirrors the pharmacokinetics of its non-deuterated counterpart but is excluded from Cmax/AUC calculations due to its role as an analytical reference .
- Z4CA’s prolonged detection window in oral fluid (24–48 hours) makes it a superior biomarker for forensic investigations compared to parent zolpidem .
Analytical Performance
Table 2: Detection Accuracy in Urine (GC/MS vs. Immunoassay)
Compound | Positive Agreement (%) | Negative Agreement (%) | Cut-off (ng/mL) |
---|---|---|---|
Zolpidem Phenyl-4-CA | 98 | 99 | 50 |
6-Acetylmorphine (6-MAM) | 97 | 100 | 10 |
Key Findings :
- This compound improves assay precision, achieving 98% positive agreement in urine screenings compared to GC/MS .
Comparison with Deuterated Analogues
[²H₆]-Zolpidem 6-Carboxylic Acid
- Molecular Formula : C₁₈H₁₁D₆N₃O₃
- Role: Used alongside Zolpidem-d6 Phenyl-4-CA to quantify minor metabolites. However, its lower metabolic abundance limits its utility in low-dose exposure studies .
Zolpidem-d6 Ethyl Ester (TRC-Z650022)
- Molecular Formula : C₂₁H₁₇D₆N₃O₃
- Role : An intermediate in metabolite synthesis. Unlike the carboxylic acid form, it exhibits higher lipophilicity (LogP: 3.12 vs. 1.18) and reduced aqueous solubility (0.08 g/L), altering its pharmacokinetic behavior .
Research and Clinical Implications
- Forensic Toxicology : this compound enables precise postmortem quantification, critical in cases of suspected drug-facilitated crimes or overdoses .
- Limitations : While Z4CA is stable in biological matrices, its deuterated form requires stringent storage (-20°C) to prevent degradation, complicating field applications .
Biological Activity
Zolpidem-d6 Phenyl-4-carboxylic Acid (ZPCA) is a deuterated derivative of the well-known sedative-hypnotic medication Zolpidem, primarily used for the treatment of insomnia. The incorporation of deuterium atoms in ZPCA enhances its utility in pharmacokinetic studies and analytical chemistry, allowing for more precise tracking of the compound's behavior in biological systems. This article explores the biological activity, pharmacokinetics, and clinical relevance of ZPCA, supported by data tables and research findings.
ZPCA is characterized by its interaction with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the omega-1 subtype of benzodiazepine receptors. This interaction enhances GABA's inhibitory effects, promoting sedation and sleep. The deuterated form provides distinct advantages in analytical studies due to differences in mass compared to non-deuterated forms, which improves accuracy and sensitivity in mass spectrometric analyses.
Key Properties of ZPCA
Property | Details |
---|---|
Molecular Formula | C16H16D6N2O2 |
Molecular Weight | 290.42 g/mol |
Solubility | Soluble in organic solvents like acetonitrile |
Receptor Interaction | GABA-A receptor (omega-1 subtype) |
Pharmacokinetics
ZPCA is extensively metabolized from Zolpidem in vivo, with studies indicating that it accounts for up to 51% of an administered dose . Pharmacokinetic profiling has shown that both Zolpidem and ZPCA can be detected in oral fluids shortly after administration, with elimination half-lives of approximately 2.77 hours for Zolpidem and 5.11 hours for ZPCA .
Summary of Pharmacokinetic Studies
Study | Methodology | Findings |
---|---|---|
Schwope et al., 2014 | Urinary metabolite analysis | ZPCA detected in 50.3% of samples |
Feng et al., 2019 | Oral fluid analysis | Maximum concentrations at 2 hours post-administration |
Kwon et al., 2021 | Hair analysis using GC-EI-MS/MS | Detected levels: ZPCA 11.9-35.9 pg/mg |
Clinical Relevance and Case Studies
ZPCA has significant implications in clinical settings, particularly for monitoring compliance in patients prescribed Zolpidem. A study conducted on chronic pain patients revealed that monitoring ZPCA levels could enhance the accuracy of compliance determinations, thereby improving clinical decisions regarding treatment efficacy .
Case Study: Compliance Monitoring
In a comprehensive analysis involving over 3,000 urine samples from chronic pain patients:
- Zolpidem detected: 22.9% of samples
- ZPCA detected: 50.3% of samples
- ZPCA without parent Zolpidem: Detected in 27.5% additional cases, highlighting its potential as a reliable biomarker for Zolpidem intake .
Forensic Implications
The detection of ZPCA has also proven crucial in forensic toxicology. A case study examined the postmortem distribution of Zolpidem and its metabolites, including ZPCA, providing insights into drug behavior in fatal poisoning cases . The ability to analyze hair samples for trace amounts of ZPCA offers valuable information for forensic investigations related to drug abuse .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying Zolpidem-d6 Phenyl-4-carboxylic Acid in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, Feng et al. (2017) optimized a method with post-column reagent addition to enhance sensitivity for detecting Zolpidem and its metabolites in oral fluid, achieving a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies . Deuterated internal standards (e.g., [²H₆]-Zolpidem Phenyl-4-carboxylic Acid) improve precision by correcting for matrix effects .
Q. How should researchers prepare and validate deuterated internal standards for this compound assays?
- Methodology : Use commercially synthesized deuterated standards (e.g., [²H₆]-Zolpidem Phenyl-4-carboxylic Acid) to ensure isotopic purity >98%. Validate by spiking known concentrations into blank matrices (e.g., plasma, urine) and assessing recovery rates (typically 85–115%) and intra/inter-day variability (<15%) . Cross-check with non-deuterated analogs to confirm absence of interference.
Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?
- Methodology : Zolpidem undergoes hepatic metabolism via CYP3A4, CYP2C9, and CYP1A2, producing Zolpidem Phenyl-4-carboxylic Acid (ZPCA) and 6-Carboxylic Acid (ZCA) as major metabolites . Design studies to account for interspecies variability (e.g., rat vs. human) and sex differences in clearance rates, as shown in plasma concentration profiles (Group 1–5 data in ) . Include time-point sampling up to 48 hours post-administration to capture metabolite elimination phases.
Advanced Research Questions
Q. How can researchers resolve co-eluting isomers or metabolites with identical mass-to-charge (m/z) ratios in this compound assays?
- Methodology : Employ high-resolution mass spectrometry (HRMS) or orthogonal separation techniques. For example, highlights challenges in distinguishing metabolites due to overlapping peaks. Use fused-core HPLC columns (e.g., Ascentis® Express) to improve chromatographic resolution via enhanced surface chemistry . Validate specificity using spiked samples and fragmentation patterns (MS/MS) .
Q. What experimental designs are optimal for studying sex-dependent pharmacokinetics of this compound?
- Methodology : Conduct parallel-group studies in animal models (e.g., rats) with balanced sex representation. demonstrates sex-related differences in Zolpidem clearance, likely due to variations in alcohol/aldehyde dehydrogenase activity. Measure metabolite ratios (ZPCA/Zolpidem) over time and use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 . Adjust dosing regimens to account for higher female metabolic rates.
Q. How can post-column reagent addition improve detection limits in LC-MS/MS assays for this compound?
- Methodology : Post-column introduction of ion-pairing agents (e.g., ammonium formate) or pH modifiers enhances ionization efficiency. Feng et al. (2017) achieved a 40% increase in signal-to-noise ratio by adding 0.1% formic acid post-column, enabling detection at sub-ng/mL levels in oral fluid . Validate this approach by comparing pre- and post-column spike recovery rates.
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound reference standards?
- Methodology : Implement rigorous quality control (QC) protocols, including HPLC purity checks (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass balance assessments. emphasizes the importance of peptide content analysis and TFA removal for sensitive assays; apply similar principles to small-molecule standards .
Q. Key Citations
Properties
IUPAC Name |
4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZONDEFBLTSP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676199 | |
Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-12-9 | |
Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.